molecular formula C13H15ClN2O B12913458 2-(4-Chlorophenyl)octahydro-3H-indazol-3-one CAS No. 63592-62-1

2-(4-Chlorophenyl)octahydro-3H-indazol-3-one

Cat. No.: B12913458
CAS No.: 63592-62-1
M. Wt: 250.72 g/mol
InChI Key: GFMONLKVKPYOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. The presence of the 4-chlorophenyl group and the hexahydro-1H-indazol-3(2H)-one moiety makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indazole compound. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific proteins, modulation of signaling cascades, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindazole: Lacks the chlorophenyl group, leading to different chemical and biological properties.

    4-Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the indazole structure.

    Hexahydro-1H-indazol-3(2H)-one: Similar core structure but without the chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one is unique due to the combination of the chlorophenyl group and the hexahydro-1H-indazol-3(2H)-one moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

63592-62-1

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-indazol-3-one

InChI

InChI=1S/C13H15ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,11-12,15H,1-4H2

InChI Key

GFMONLKVKPYOMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.